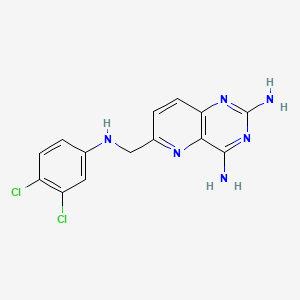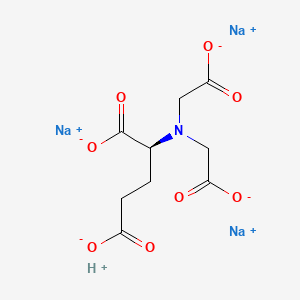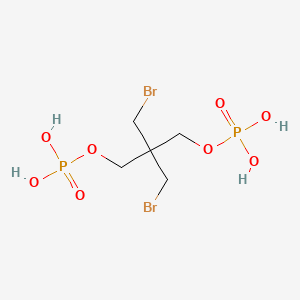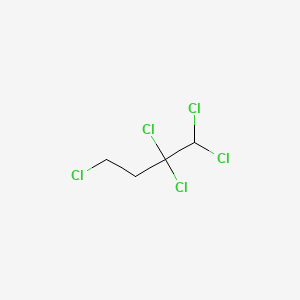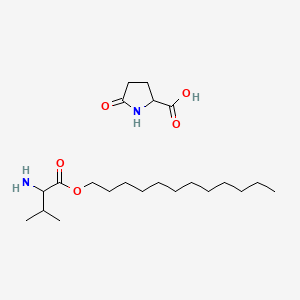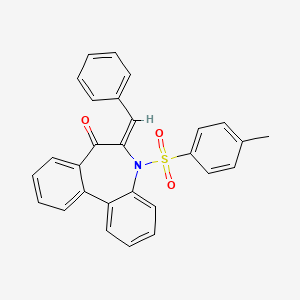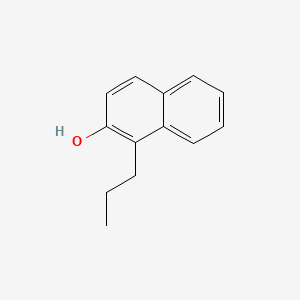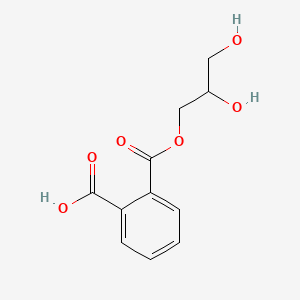
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol, also known as glycerylphthalate, is an ester formed from the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) and 1,2,3-propanetriol (glycerol). This compound is commonly used as a plasticizer in the production of flexible plastics and as a component in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol is synthesized through an esterification reaction between 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acid catalysts. The reaction mixture is then subjected to distillation to remove water and other by-products. The final product is purified through filtration and distillation to obtain a high-purity ester.
化学反应分析
Types of Reactions
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: The ester can undergo transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form phthalic anhydride and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and 1,2,3-propanetriol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Phthalic anhydride and other oxidation products.
科学研究应用
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
作用机制
The mechanism of action of 1,2-benzenedicarboxylic acid, ester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in its biological effects are still under investigation.
相似化合物的比较
1,2-Benzenedicarboxylic acid, ester with 1,2,3-propanetriol can be compared with other similar compounds, such as:
1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester:
1,2-Benzenedicarboxylic acid, diisooctyl ester: Another plasticizer with similar uses but different ester groups, affecting its performance characteristics.
1,2-Benzenedicarboxylic acid, diphenyl ester: Used in different industrial applications, such as in the production of high-performance plastics and resins.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for particular applications in flexible plastics and biocompatible materials.
属性
CAS 编号 |
53568-81-3 |
|---|---|
分子式 |
C11H12O6 |
分子量 |
240.21 g/mol |
IUPAC 名称 |
2-(2,3-dihydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O6/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15/h1-4,7,12-13H,5-6H2,(H,14,15) |
InChI 键 |
MXHKJQTYOAFPBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



